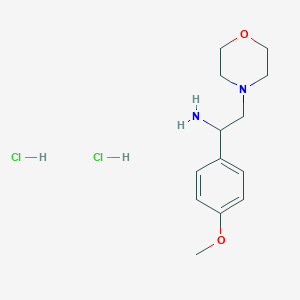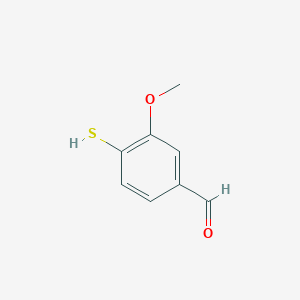![molecular formula C15H15N3O2S B1452169 4,7-dimethoxy-N-(pyridin-3-ylmethyl)benzo[d]thiazol-2-amine CAS No. 1105192-32-2](/img/structure/B1452169.png)
4,7-dimethoxy-N-(pyridin-3-ylmethyl)benzo[d]thiazol-2-amine
Vue d'ensemble
Description
4,7-dimethoxy-N-(pyridin-3-ylmethyl)benzo[d]thiazol-2-amine is a chemical compound with the molecular formula C15H15N3O2S and a molecular weight of 301.36 . This compound is not intended for human or veterinary use and is for research use only.
Molecular Structure Analysis
The molecular structure of 4,7-dimethoxy-N-(pyridin-3-ylmethyl)benzo[d]thiazol-2-amine consists of a benzothiazole ring substituted with two methoxy groups at positions 4 and 7, and an N-(pyridin-3-ylmethyl) group at position 2 .Applications De Recherche Scientifique
Synthesis and Chemical Properties
4,7-Dimethoxy-N-(pyridin-3-ylmethyl)benzo[d]thiazol-2-amine and its derivatives are notable for their varied chemical properties and synthesis methods. The compound's versatility is highlighted in research focusing on its synthesis through oxidative C–S bond formation strategies, employing phenyliodine(III) bis(trifluoroacetate) as the oxidant. This process is distinguished by its metal-free approach, broad substrate scope, short reaction times, and straightforward product purification (Mariappan et al., 2016). The compound also serves as a key functional unit in diverse chemical structures, showing interesting dynamic tautomerism and divalent N(I) character in its various isomeric structures (Bhatia et al., 2013).
Application in Catalysis
In the domain of catalysis, the compound has been explored for its effectiveness in hydroxylation reactions. Diiron(III) complexes containing derivatives of the compound were studied as functional models for methane monooxygenases, showing promising results in the selective hydroxylation of alkanes (Sankaralingam & Palaniandavar, 2014). Moreover, dioxidovanadium(V) complexes incorporating derivatives of the compound exhibited catalytic activity in the oxidation of olefins, demonstrating the versatility of these complexes in different catalytic contexts (Ghorbanloo et al., 2017).
Fluorescence and Sensing Applications
The compound's derivatives have also found applications in fluorescence and sensing. Specifically, novel iron ion fluorescent probes based on derivatives of the compound have been developed, showing excellent selectivity and sensitivity for the recognition of iron ions among other common metal ions (Wei, 2012).
Pharmaceutical and Biological Applications
In the realm of pharmaceutical research, derivatives of the compound have been part of studies focusing on their biological activity. For instance, the synthesis, spectroscopic analysis, and in vitro antitumor activity of Schiff base derivatives of the compound were investigated, highlighting the potential of these compounds in cancer treatment (El-Aziz et al., 2013).
Propriétés
IUPAC Name |
4,7-dimethoxy-N-(pyridin-3-ylmethyl)-1,3-benzothiazol-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N3O2S/c1-19-11-5-6-12(20-2)14-13(11)18-15(21-14)17-9-10-4-3-7-16-8-10/h3-8H,9H2,1-2H3,(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MTHXZSDELLIGNO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C2C(=C(C=C1)OC)SC(=N2)NCC3=CN=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N3O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4,7-dimethoxy-N-(pyridin-3-ylmethyl)benzo[d]thiazol-2-amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![3-[1-phenyl-3-(4-phenylphenyl)-1H-pyrazol-4-yl]propanoic acid](/img/structure/B1452091.png)



![4-chloro-1-[2-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)ethyl]-1H-pyrazol-3-amine](/img/structure/B1452097.png)

![(5-Bromofuro[2,3-b]pyridin-2-yl)methanol](/img/structure/B1452102.png)

![Methyl 3-amino-2-[(4-ethoxyphenyl)methyl]propanoate hydrochloride](/img/structure/B1452105.png)


